molecular formula C12H8FNO B14046642 (6-Fluoropyridin-2-yl)(phenyl)methanone

(6-Fluoropyridin-2-yl)(phenyl)methanone

Cat. No.: B14046642
M. Wt: 201.20 g/mol
InChI Key: PYIJMEVNTGQVOA-UHFFFAOYSA-N
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Description

(6-Fluoropyridin-2-yl)(phenyl)methanone is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves the use of high-availability fluorinated synthetic blocks and effective fluorinating reagents. The process is optimized for high yield and purity, leveraging advanced fluorination technology .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Fluoropyridin-2-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions .

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

(6-fluoropyridin-2-yl)-phenylmethanone

InChI

InChI=1S/C12H8FNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8H

InChI Key

PYIJMEVNTGQVOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)F

Origin of Product

United States

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